1-(Mercaptomethyl)cyclopropane acetic acid molecular weight and formula
1-(Mercaptomethyl)cyclopropane acetic acid molecular weight and formula
An In-Depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid: Synthesis, Properties, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Mercaptomethyl)cyclopropaneacetic acid, a critical intermediate in pharmaceutical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core characteristics, its pivotal role in the synthesis of Montelukast, and detailed procedural insights.
Introduction: The Significance of a Keystone Intermediate
1-(Mercaptomethyl)cyclopropaneacetic acid (CAS No: 162515-68-6) is a specialized organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a crucial building block in the synthesis of Montelukast (marketed as Singulair®), a potent and widely prescribed leukotriene receptor antagonist.[2][3][4] Montelukast is a frontline medication for the management of asthma and the symptoms of allergic rhinitis.[1][2]
The unique structure of 1-(Mercaptomethyl)cyclopropaneacetic acid, featuring a cyclopropane ring and a reactive mercaptomethyl group, provides the essential structural moiety required for the pharmacological activity of Montelukast.[1][2] Understanding the properties and synthesis of this intermediate is therefore fundamental for pharmaceutical chemists involved in the production of this vital drug. This guide offers an in-depth exploration of its molecular characteristics, synthesis pathways, and its central function in the creation of Montelukast.
Core Molecular and Physical Properties
A thorough understanding of a molecule's properties is foundational to its application in complex syntheses. 1-(Mercaptomethyl)cyclopropaneacetic acid is an off-white, crystalline solid with a distinct odor characteristic of sulfur-containing compounds.[1][5] Its stability is a key consideration in its handling and use, as it is known to be sensitive to air, heat, and prone to oxidation.[1][4]
The table below summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂S | [2][6][7] |
| Molecular Weight | 146.21 g/mol | [2][3][6][7] |
| IUPAC Name | 2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | [2][6][8] |
| CAS Registry Number | 162515-68-6 | [1][3][6] |
| Appearance | Off-white solid / Crystalline powder | [1][5] |
| Melting Point | 42–45 °C | [1][5] |
| Boiling Point (Predicted) | 290.1 ± 13.0 °C | [1][5] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1][5] |
| Canonical SMILES | C1CC1(CC(=O)O)CS | [6][7][8] |
| InChI Key | VFAXPOVKNPTBTM-UHFFFAOYSA-N | [1][6][7] |
The Crucial Role in Montelukast Synthesis
The industrial synthesis of Montelukast is a multi-step process, and the incorporation of the 1-(mercaptomethyl)cyclopropaneacetic acid side-chain is a critical step.[4] This intermediate provides the structural foundation for the part of the Montelukast molecule that is essential for its mechanism of action.[1][2]
The synthesis generally involves the coupling of the 1-(mercaptomethyl)cyclopropaneacetic acid side-chain with a complex mesylate intermediate.[4] To achieve this, the acetic acid is first converted into a more reactive dilithium dianion using a strong base like n-butyl lithium at low temperatures.[4][9] This dianion then acts as a nucleophile, attacking the mesylate and forming the carbon-sulfur bond that links the two key fragments of the final drug molecule.[4]
Caption: Key stages in the synthesis of Montelukast.
A Representative Synthesis Protocol
The synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid itself is a critical process, designed to be efficient and scalable for industrial production. Several routes have been patented, often focusing on creating stable, crystalline intermediates to facilitate handling and storage.[10][11] The following protocol is a representative example derived from the patent literature, which proceeds via a stable isothiuronium salt.[4]
Workflow Diagram
Caption: Workflow for synthesizing the target intermediate.
Step-by-Step Methodology
Step 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile
-
To a suitable reactor, charge an organic solvent (e.g., acetonitrile) and an organic phosphine.
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Add bromine drop-wise while maintaining the low temperature.
-
After the addition is complete, add 1-(hydroxymethyl)cyclopropaneacetonitrile (IV) drop-wise, ensuring the temperature remains below 10°C.[4]
-
The reaction mixture is then processed to isolate the crude 1-(bromomethyl)cyclopropaneacetonitrile.
Causality Note: This step converts the primary alcohol into a more reactive alkyl bromide, which is a good leaving group for the subsequent nucleophilic substitution. Using a phosphine and bromine in situ generates the brominating agent.
Step 2: Formation of the Isothiuronium Salt (XIII)
-
Charge a reactor with the crude 1-(bromomethyl)cyclopropaneacetonitrile from Step 1, acetone, and thiourea.
-
Heat the mixture to reflux for approximately 12-14 hours under a nitrogen atmosphere.[9]
-
Cool the reaction mixture significantly (e.g., to -8°C to 3°C) to induce crystallization of the isothiuronium salt.
-
Filter the solid product and wash with cold acetone to remove impurities.[9]
Causality Note: Thiourea acts as a nucleophile, displacing the bromide to form a stable and easily purifiable crystalline isothiuronium salt. This intermediate is advantageous for industrial-scale production as it can be stored for extended periods.[10]
Step 3: Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic Acid (VII)
-
The isolated isothiuronium salt (XIII) is treated with an aqueous base, such as sodium hydroxide (NaOH), and heated to reflux.[4][11] This step hydrolyzes both the nitrile group to a carboxylate and the isothiuronium group to a thiol.
-
After refluxing for about 14 hours, cool the mixture to room temperature.[9]
-
Add a degassed organic solvent, such as ethyl acetate, and cool the mixture further to between -5°C and 5°C.[9]
-
Carefully acidify the mixture with an acid (e.g., formic acid) to a pH of 3.5-4.0 to protonate the carboxylate and the thiolate.[9]
-
Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize yield.
-
Combine the organic layers, wash with degassed water, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(mercaptomethyl)cyclopropane-acetic acid can be further purified by crystallization from a solvent like hexanes.[9]
Trustworthiness Note: The use of degassed solvents and a nitrogen atmosphere during key steps is crucial to prevent the oxidation of the thiol group, ensuring the purity and integrity of the final product.[4]
Handling, Storage, and Safety
Given its chemical nature, proper handling and storage of 1-(Mercaptomethyl)cyclopropaneacetic acid are paramount to maintain its quality.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C or colder).[12]
-
Sensitivities: It is sensitive to air, heat, and moisture.[1][5] Exposure to oxygen can lead to the formation of disulfide impurities.
-
Safety Precautions: The compound is classified as corrosive and an irritant.[6] It can cause severe skin burns and eye damage and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(Mercaptomethyl)cyclopropaneacetic acid stands out as a non-commercial but industrially vital chemical intermediate. Its synthesis has been optimized to produce stable precursors suitable for large-scale manufacturing, overcoming challenges related to the instability of the thiol group.[2][9] For scientists and professionals in drug development, a deep understanding of this molecule's synthesis, reactivity, and handling is essential for the continued production of Montelukast, a cornerstone therapy in respiratory medicine.
References
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Patsnap Eureka. (2009, August 11). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic Acid. Retrieved from [Link]
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DrugBank. (n.d.). 1-Mercaptomethyl-Cyclopropyl-Acetic Acid. Retrieved from [Link]
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